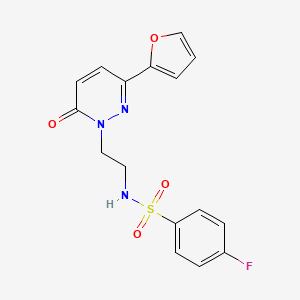![molecular formula C12H7ClN2 B3003189 4-Chlorobenzo[h]quinazoline CAS No. 1272661-20-7](/img/structure/B3003189.png)
4-Chlorobenzo[h]quinazoline
Vue d'ensemble
Description
4-Chlorobenzo[h]quinazoline is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It is a significant heterocyclic compound due to its potential pharmaceutical and biological activities .
Synthesis Analysis
Quinazolines can be synthesized through various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular formula of 4-Chlorobenzo[h]quinazoline is C12H7ClN2 . It is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit good luminescence properties . They have been used as fluorescent probes and in biological imaging . Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles have also been reported .Applications De Recherche Scientifique
Medicinal Chemistry
Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Many of these studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets. The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Anti-Obesity Activity
Melanin-concentrating hormone receptor 1 antagonists (MCHR1) antagonising quinazoline derivatives are proved to possess distinct anti-obesity activity . Sasmal et al. investigated the potential anti-obesity activity of quinazoline derivatives, which were determined as MCHR1 antagonists .
Analgesic and Anti-Inflammatory Agents
Quinazoline derivatives have been studied for their potential as analgesic and anti-inflammatory agents. The structure–activity relationship of these compounds has been explored to understand the specific structural features of their biological targets . This research could lead to the discovery of novel therapeutics for pain and inflammation .
Urinary Bladder Cancer Therapy
Quinazoline derivatives, including 4-Chlorobenzo[h]quinazoline, are being investigated as potential therapeutic agents in urinary bladder cancer therapy . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Antimicrobial Activities
Azaisatins derivative containing 4 (3H) quinazolinones has been designed and synthesized and were screened for their potential antimicrobial activities . These compounds exhibited some promising results towards testing organism in vitro and in vivo studies .
Transition Metal-Catalyzed Synthesis
Quinazolines, including 4-Chlorobenzo[h]quinazoline, are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis . This is due to their wide range of biological and pharmacological properties . Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This includes the use of transition metal-catalyzed reactions .
Bioactivity Research
Quinazoline derivatives, including 4-Chlorobenzo[h]quinazoline, have drawn more and more attention in the synthesis and bioactivities research . This is due to their significant biological activities . Researchers have determined many therapeutic activities of quinazoline derivatives, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Anti-HIV Evaluations
Some new synthesized quinazoline and thioxopyrimidine derivatives, including 4-Chlorobenzo[h]quinazoline, have been evaluated for their potential anti-HIV activities .
Safety And Hazards
While specific safety and hazard information for 4-Chlorobenzo[h]quinazoline was not found, it’s important to handle all chemicals with care. For example, quinazoline requires certain precautions such as avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation .
Orientations Futures
Quinazolines have broad-spectrum pharmacological activities, making them attractive targets for medicinal chemists . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The advantages, limitations, and future perspectives of the synthesis of quinazolines through such reactions are also being discussed .
Propriétés
IUPAC Name |
4-chlorobenzo[h]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUDVUYTKXDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[h]quinazoline | |
CAS RN |
1272661-20-7 | |
| Record name | 4-chlorobenzo[h]quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-[2-(4-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3003106.png)
![ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate](/img/structure/B3003107.png)
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B3003109.png)
![3-Chloro-2-{4-[(5-nitro-2-pyridinyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3003110.png)
![3-(3,5-dimethylphenyl)-2-(isopropylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003112.png)
![N-(1-cyano-1-methylethyl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B3003114.png)
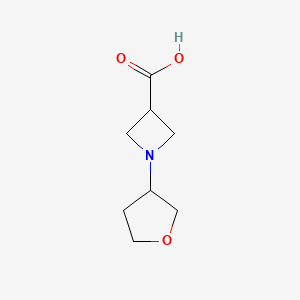
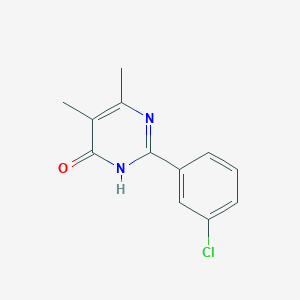
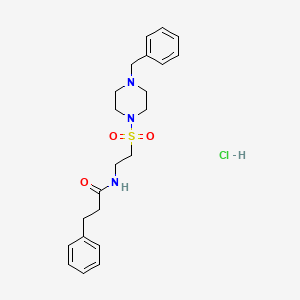
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)
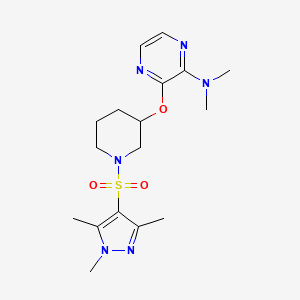
![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)
